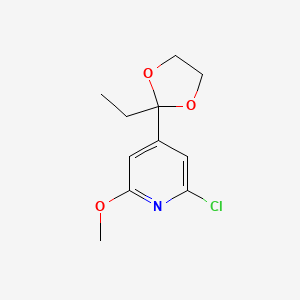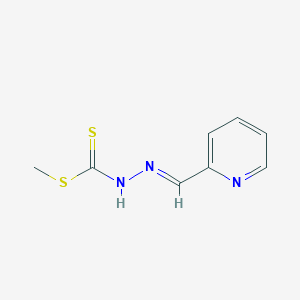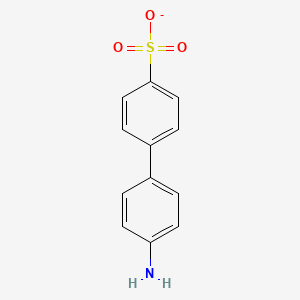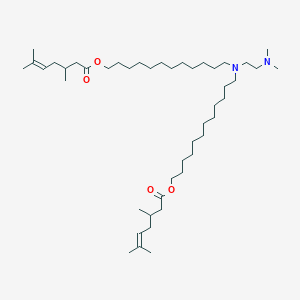
((2-(Dimethylamino)ethyl)azanediyl)bis(dodecane-12,1-diyl) bis(3,6-dimethylhept-5-enoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2-(Dimethylamino)ethyl)azanediyl)bis(dodecane-12,1-diyl) bis(3,6-dimethylhept-5-enoate): is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its long aliphatic chains and multiple functional groups, making it a subject of interest in organic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((2-(Dimethylamino)ethyl)azanediyl)bis(dodecane-12,1-diyl) bis(3,6-dimethylhept-5-enoate) typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then coupled through a series of reactions involving amines and alkenes. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
((2-(Dimethylamino)ethyl)azanediyl)bis(dodecane-12,1-diyl) bis(3,6-dimethylhept-5-enoate): undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
((2-(Dimethylamino)ethyl)azanediyl)bis(dodecane-12,1-diyl) bis(3,6-dimethylhept-5-enoate): has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its therapeutic properties and potential use in drug delivery systems.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism by which ((2-(Dimethylamino)ethyl)azanediyl)bis(dodecane-12,1-diyl) bis(3,6-dimethylhept-5-enoate) exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the application and the specific conditions under which the compound is used.
Vergleich Mit ähnlichen Verbindungen
((2-(Dimethylamino)ethyl)azanediyl)bis(dodecane-12,1-diyl) bis(3,6-dimethylhept-5-enoate): can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include long-chain aliphatic amines and esters.
Uniqueness: The presence of multiple functional groups and long aliphatic chains makes this compound particularly versatile and valuable for various applications.
Eigenschaften
Molekularformel |
C46H88N2O4 |
|---|---|
Molekulargewicht |
733.2 g/mol |
IUPAC-Name |
12-[2-(dimethylamino)ethyl-[12-(3,6-dimethylhept-5-enoyloxy)dodecyl]amino]dodecyl 3,6-dimethylhept-5-enoate |
InChI |
InChI=1S/C46H88N2O4/c1-41(2)29-31-43(5)39-45(49)51-37-27-23-19-15-11-9-13-17-21-25-33-48(36-35-47(7)8)34-26-22-18-14-10-12-16-20-24-28-38-52-46(50)40-44(6)32-30-42(3)4/h29-30,43-44H,9-28,31-40H2,1-8H3 |
InChI-Schlüssel |
YJFBBTBMFQHKQL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC=C(C)C)CC(=O)OCCCCCCCCCCCCN(CCCCCCCCCCCCOC(=O)CC(C)CC=C(C)C)CCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


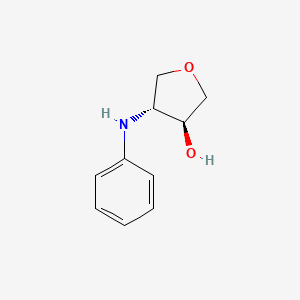
![isopropyl [6-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B15281763.png)
![3-[(Ethylsulfanyl)methyl]-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281764.png)
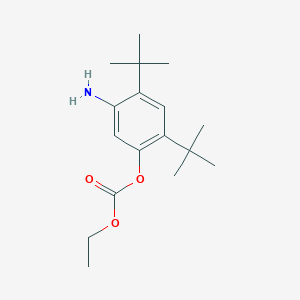
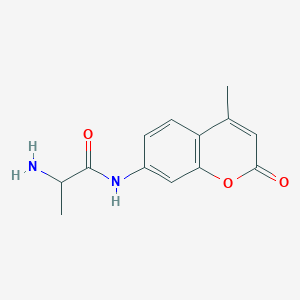
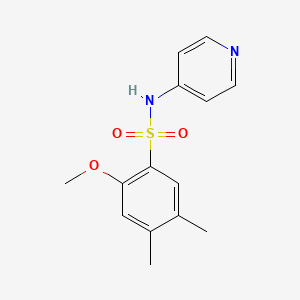
![6-(2,2-Diphenylethyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281785.png)
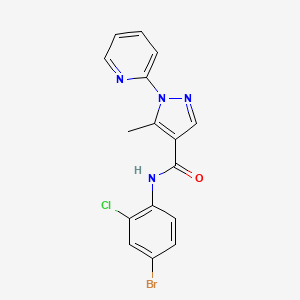
![2-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B15281793.png)
![8-Methyl-5,6-dihydroimidazo[1,5-c]pyrimido[5,4-e]pyrimidine](/img/structure/B15281805.png)

